![molecular formula C11H19NO3 B3420657 (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-02-8](/img/structure/B3420657.png)

(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Übersicht

Beschreibung

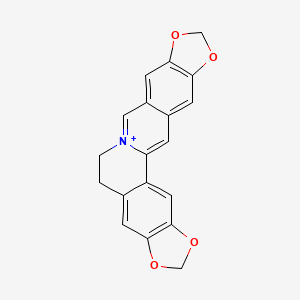

“(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate” is a compound that belongs to the class of organic compounds known as azabicyclo[2.2.1]heptanes . These are organic compounds containing a bicyclic structure that is made up of a three-member ring and a five-member ring, where one of the ring junctions has a nitrogen atom .

Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, such as “this compound”, can be achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic structure that is made up of a three-member ring and a five-member ring, where one of the ring junctions has a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Wissenschaftliche Forschungsanwendungen

Scalable Synthesis

Maton et al. (2010) describe an efficient, scalable synthesis route for a closely related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. The process, improved from original routes, begins with a commercially available chiral lactone and includes an epimerization/hydrolysis step for easier purification. The method has been scaled to produce kilogram amounts in 43% yield over nine chemical transformations (Maton et al., 2010).

Synthesis of Analogs

Hart and Rapoport (1999) report the synthesis of a glutamic acid analogue from L-serine, leading to 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues. This process includes a transannular alkylation step to form the [2.2.1] ring system, highlighting the compound's potential in creating structurally unique amino acid derivatives (Hart & Rapoport, 1999).

Enantioselective Synthesis

Campbell et al. (2009) describe an enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists. This synthesis includes an iodolactamization as a crucial step, demonstrating the compound's application in creating highly functionalized azabicyclo derivatives (Campbell et al., 2009).

Multigram Scale Preparation

Tararov et al. (2002) detail the facile multigram scale preparation of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a cyclic proline analogue of the compound . This process offers improvements over previous synthesis methods, particularly in purification steps, and revises the specific rotation of the α-amino acid reported in the literature (Tararov et al., 2002).

Wirkmechanismus

Target of Action

The primary targets of (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[22It’s known that the compound is structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, including the cholinergic and dopaminergic systems.

Mode of Action

Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and inhibiting neurotransmitter receptors, thereby modulating the activity of neuronal pathways.

Biochemical Pathways

The compound is likely involved in the modulation of neurotransmitter pathways due to its structural similarity to tropane alkaloids . These alkaloids are known to affect various biochemical pathways, particularly those involving acetylcholine and dopamine. The downstream effects of this modulation can include changes in mood, cognition, and motor control, among others.

Result of Action

The specific molecular and cellular effects of (1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[22Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may have similar effects, such as modulation of neurotransmitter activity and potential impacts on mood, cognition, and motor control.

Eigenschaften

IUPAC Name |

tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABFVGKPNHVSCG-DJLDLDEBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1C(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H](C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

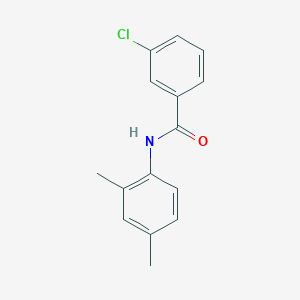

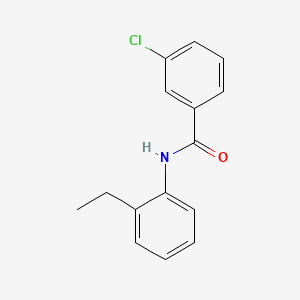

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3420597.png)

![Benzo[b]thiophene, 4-bromo-2-methyl-](/img/structure/B3420626.png)